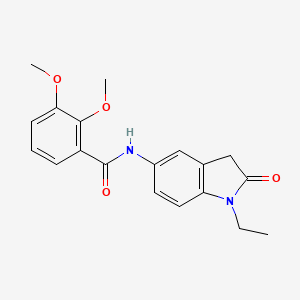

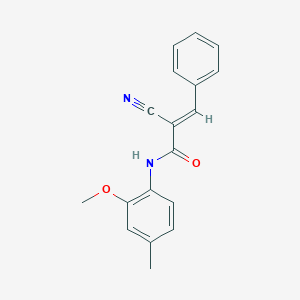

![molecular formula C9H11NOS B2425029 N-[(チオフェン-2-イル)メチル]シクロプロパンカルボンアミド CAS No. 545385-20-4](/img/structure/B2425029.png)

N-[(チオフェン-2-イル)メチル]シクロプロパンカルボンアミド

説明

“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is a compound with the molecular formula C9H11NOS. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .

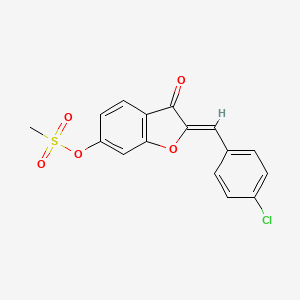

Molecular Structure Analysis

The molecular structure of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” consists of a thiophene ring attached to a cyclopropane ring via a methylene bridge. The cyclopropane ring is also attached to a carboxamide group.

Chemical Reactions Analysis

Thiophene derivatives, including “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide”, can undergo various chemical reactions. For instance, substrates containing 2,3-diaryl cyclopropanes can participate in Gewald-type ring-opening reactions with elemental sulfur in N, N-dimethylformamide in the presence of morpholine as the base to produce polysubstituted 2-aminothiophenes .

Physical And Chemical Properties Analysis

The molecular weight of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is 181.25. Other physical and chemical properties are not specified in the search results.

作用機序

Target of Action

N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of thiophene-based analogs . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological effects .

Result of Action

Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

実験室実験の利点と制限

One of the main advantages of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is its versatility in various research applications. Its unique chemical structure and properties make it a promising candidate for drug development and other research fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

将来の方向性

There are many potential future directions for research on N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide. Some of these include:

1. Further studies to fully understand its mechanism of action and potential therapeutic applications.

2. Development of new methods for synthesizing N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide and other related compounds.

3. Investigation of its potential applications in agriculture and environmental science.

4. Studies on its potential toxicity and safety in humans and animals.

5. Development of new drug candidates based on the chemical structure of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide.

In conclusion, N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is a promising compound with potential applications in medicine and biotechnology. Its unique chemical structure and properties make it a versatile candidate for drug development and other research fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

合成法

The synthesis of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with thiophen-2-ylmethanamine in the presence of a catalyst. The resulting compound is then purified through various techniques such as chromatography and recrystallization.

科学的研究の応用

医薬品化学

チオフェンおよびその置換誘導体、たとえば「N-[(チオフェン-2-イル)メチル]シクロプロパンカルボンアミド」は、医薬品化学の分野で興味深い用途を示す非常に重要なヘテロ環式化合物クラスです . それらは、医薬品化学においてさまざまな用途で幅広い治療特性を持っていることが報告されています .

抗炎症作用

これらの化合物は、現在のそれぞれの疾患シナリオにおいて効果的な薬物であることが証明されています。 それらは、抗炎症など、生物学的および生理学的機能に関して、著しく効果的な化合物です .

抗精神病作用

“N-[(チオフェン-2-イル)メチル]シクロプロパンカルボンアミド”は、抗精神病作用があることが報告されています .

抗不整脈作用

この化合物には、抗不整脈作用もあることが報告されています .

抗不安作用

“N-[(チオフェン-2-イル)メチル]シクロプロパンカルボンアミド”は、抗不安作用があることが報告されています .

殺菌活性

一連の新しい「N-(チオフェン-2-イル)ニコチンアミド」誘導体は、窒素含有ヘテロ環式天然分子ニコチン酸と硫黄含有ヘテロ環式チオフェンをスプライシングすることによって設計および合成されました . 温室でのキュウリうどんこ病(CDM、Pseudoperonospora cubensis(Berk.et Curt.)Rostov.)に対するすべての化合物の生体内バイオアッセイの結果は、これらの化合物が優れた殺菌活性を示すことを示しました .

工業化学

チオフェン誘導体は、工業化学において腐食防止剤として使用されます .

材料科学

チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています 、有機電界効果トランジスタ(OFET)、および有機発光ダイオード(OLED)の製造 .

特性

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFXURIEGZCGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330804 | |

| Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

545385-20-4 | |

| Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N'-[(E)-(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2424955.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2424969.png)